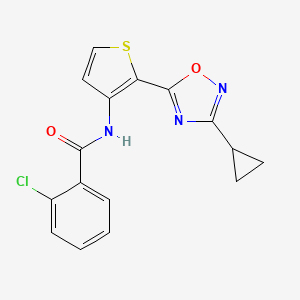
(1-(2-甲氧苯基)环丙基)(4-(噻吩-3-氧基)哌啶-1-基)甲甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a structurally complex molecule that incorporates elements such as a cyclopropyl group, a methoxyphenyl moiety, and a thiophen-3-yloxy piperidinyl methanone. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using various starting materials and key reactions. For instance, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was achieved through an acid-mediated amido cyclization reaction, starting from ethyl p-methoxycinnamate . This method is noted for its simplicity and avoidance of extra steps to create chiral centers. Similarly, a series of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction studies . For example, a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the sulfur atom were observed . These findings can provide a basis for predicting the molecular conformation and geometry of the target compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the exact compound . However, the synthesis and structural characterization of related compounds suggest that the target compound may also undergo substitution reactions and could form stable crystal structures with specific conformations . The presence of functional groups such as methanone and piperidinyl could also imply potential reactivity with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing insights such as thermal stability and optical properties. For instance, the thermal properties of a related compound were stable in the temperature range of 20-170°C . Theoretical calculations, such as density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and stability of the molecule . These studies can be used to infer the likely properties of the compound .
科学研究应用
抗结核活性
对环丙基甲甲酮的研究显示出在抗结核活性方面具有显著潜力。例如,一系列环丙基甲甲酮对结核分枝杆菌表现出相当大的体外疗效,某些衍生物显示出低至 0.78 μg/mL 的最低抑菌浓度 (MIC)。一种特定化合物对多药耐药菌株表现出强大的活性,并在结核病小鼠模型中有效 (S. S. Bisht 等人,2010 年)。
选择性雌激素受体调节剂 (SERM)
与指定化学结构相关的化合物已被探索其作为选择性雌激素受体调节剂 (SERM) 的作用。一项研究发现,与雷洛昔芬相比,一种衍生物的雌激素拮抗剂效力显着提高,证明了对大鼠模型中子宫组织增殖的有效抑制作用和对骨骼的保护作用 (A. Palkowitz 等人,1997 年)。
NPBWR1 (GPR7) 的拮抗剂
对 G 蛋白偶联受体 NPBWR1 (GPR7) 的小分子拮抗剂的研究导致了发现具有亚纳摩尔效力的化合物。这些发现强调了针对由该受体介导的疾病开发新的治疗剂的潜力 (F. Anthony Romero 等人,2012 年)。
抗癌和抗结核研究
围绕环丙基甲甲酮衍生物的合成工作产生了具有有希望的抗癌和抗结核活性的化合物。这些研究强调了结构修饰在增强生物活性和靶向特定疾病方面的重要性 (S. Mallikarjuna 等人,2014 年)。
结构和分子研究
相关化合物的结构和分子分析提供了对其潜在的作用机制和分子水平相互作用的见解。例如,晶体结构分析可以揭示这些化合物如何与生物靶标相互作用,从而指导进一步的药物开发工作 (B. Lakshminarayana 等人,2009 年)。
属性
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)







![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

